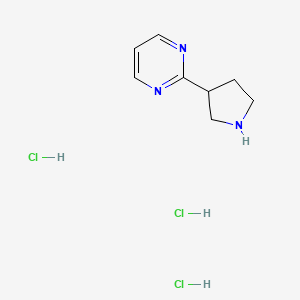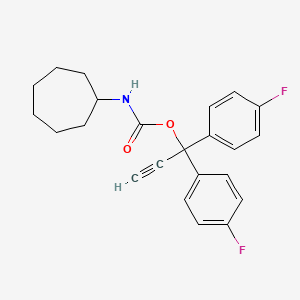![molecular formula C19H11Cl2F3N4O2 B12835343 (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone is a complex organic compound characterized by its unique structure, which includes dichloropyridinyl and trifluoromethylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,5-dichloro-4-pyridinyl and 4-(trifluoromethyl)-2-pyridinyl derivatives, which are then coupled through various organic reactions. Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, and catalysts to facilitate the coupling and formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazono derivatives and pyridinyl-containing molecules, such as:
- (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(methyl)-2-pyridinyl]hydrazono}ethanone
- (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(ethyl)-2-pyridinyl]hydrazono}ethanone
Uniqueness
The uniqueness of (2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H11Cl2F3N4O2 |
|---|---|
Molecular Weight |
455.2 g/mol |
IUPAC Name |
(2E)-1-[4-(3,5-dichloropyridin-4-yl)oxyphenyl]-2-[[4-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]ethanone |
InChI |
InChI=1S/C19H11Cl2F3N4O2/c20-14-8-25-9-15(21)18(14)30-13-3-1-11(2-4-13)16(29)10-27-28-17-7-12(5-6-26-17)19(22,23)24/h1-10H,(H,26,28)/b27-10+ |
InChI Key |
GBNFARAKLPVJBU-YPXUMCKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/NC2=NC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NNC2=NC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)



